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4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine
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Overview
Description
4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 3-chlorophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method involves the use of vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction conditions are mild, and the yields are generally high, ranging from 78% to 92%.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green catalysts like vitamin B1 is also advantageous for industrial applications due to their reusability and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of oxidative stress-related enzymes, contributing to its potential antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.
Biological Activity
4-(3-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a chlorophenyl group and an isopropyl moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Anticancer Properties
Recent studies have demonstrated that various pyrazole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxicity Data of Related Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 26 | Induction of autophagy |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Apoptosis induction |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 49.85 | Cell cycle arrest |
These studies suggest that the pyrazole scaffold can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis and autophagy induction .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. The presence of specific functional groups in the pyrazole structure has been correlated with enhanced anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound | Inhibition (%) | IC50 (µM) | Target Enzyme |
---|---|---|---|
1-(4-chlorophenyl)-2,3-substituted-pyrazolones | >70 | 15 | COX-1/COX-2 |
4-(3-Chlorophenyl)-3-isopropyl-pyrazol-5-amines | >60 | 20 | Prostaglandin synthesis |
Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. Certain derivatives have shown promising activity against various bacterial strains, indicating their potential as antimicrobial agents.
Table 3: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4a | Staphylococcus aureus | 0.22 |
5a | Escherichia coli | 0.25 |
These findings highlight the versatility of pyrazole derivatives in addressing bacterial infections, with specific compounds demonstrating low minimum inhibitory concentrations (MICs) .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:
- Cytotoxicity Assessment : A study by Wei et al. evaluated various pyrazole derivatives against A549 lung cancer cells, revealing that certain modifications significantly enhanced their cytotoxic potential with IC50 values as low as 26 µM .
- Anti-inflammatory Evaluation : In a pharmacological screening, newly synthesized pyrazolone derivatives exhibited significant anti-inflammatory effects with better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H14ClN3/c1-7(2)11-10(12(14)16-15-11)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H3,14,15,16) |
InChI Key |
UEMMKIBIQXXAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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